2-[(2-methyl-4-nitrophenoxy)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
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Overview
Description
2-[(2-methyl-4-nitrophenoxy)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is a complex organic compound with a molecular formula of C10H12N4O4S . This compound is notable for its unique structure, which includes a nitrophenoxy group, an acetyl group, and a hydrazinecarbothioamide moiety. It is primarily used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 2-[(2-methyl-4-nitrophenoxy)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide involves multiple steps. The initial step typically includes the nitration of a methylphenol derivative to introduce the nitro group. This is followed by the acetylation of the nitrophenol to form the nitrophenoxyacetyl intermediate. The final step involves the reaction of this intermediate with a hydrazinecarbothioamide derivative under controlled conditions to yield the target compound
Chemical Reactions Analysis
2-[(2-methyl-4-nitrophenoxy)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Mechanism of Action
The mechanism of action for 2-[(2-methyl-4-nitrophenoxy)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the hydrazinecarbothioamide moiety can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, although detailed studies on its mechanism are limited .
Comparison with Similar Compounds
Similar compounds include other nitrophenoxy derivatives and hydrazinecarbothioamide compounds. Compared to these, 2-[(2-methyl-4-nitrophenoxy)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 2-[(4-methyl-2-nitrophenoxy)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide
- 2-methoxy-4-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate.
Properties
IUPAC Name |
1-[[2-(2-methyl-4-nitrophenoxy)acetyl]amino]-3-(oxolan-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5S/c1-10-7-11(19(21)22)4-5-13(10)24-9-14(20)17-18-15(25)16-8-12-3-2-6-23-12/h4-5,7,12H,2-3,6,8-9H2,1H3,(H,17,20)(H2,16,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPSLZVKDQPFCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)NNC(=S)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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